molecular formula C26H26N4O3S B2514825 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496777-50-5

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B2514825
CAS RN: 496777-50-5
M. Wt: 474.58
InChI Key: ZMCLGNWBDWVIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several distinct functional groups, including a 1,3-dioxo-1H-benzo[de]isoquinoline moiety, a piperazine ring, and a carbothioamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety would likely contribute significant aromatic character to the molecule, while the piperazine ring could potentially introduce elements of conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially undergo a variety of electrophilic aromatic substitution reactions, while the piperazine ring and carbothioamide group could be involved in a range of nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially confer significant aromatic character, while the piperazine ring could introduce elements of polarity and conformational flexibility .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel triazole derivatives have been synthesized for their antimicrobial activities, demonstrating potential as therapeutic agents against various microorganisms. These compounds, including those with piperazine motifs, show promise in combating microbial resistance through novel mechanisms of action (Bektaş et al., 2007).

Anticancer and Anti-inflammatory Agents

  • Benzodifuranyl and oxadiazepine derivatives derived from natural compounds have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, indicating their potential as safer anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Visualization

  • Environment-sensitive fluorescent ligands have been developed for visualizing human 5-HT1A receptors, leveraging the structural features of piperazine derivatives. Such compounds could advance the study of receptor distribution and function in living cells (Lacivita et al., 2009).

Development of PET Radiotracers

  • Hybrid structures of σ2 receptor ligands have been synthesized to identify promising candidates for PET tracer development, essential for diagnosing tumors. These compounds, incorporating piperazine and arylamide groups, highlight the potential of such derivatives in medical imaging (Abate et al., 2011).

Synthesis in Water

  • A novel method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported, emphasizing the environmental benefits of water as a reaction medium for preparing complex organic molecules (Rostami-Charati, 2013).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary assays, it could be further optimized and developed as a therapeutic agent. Alternatively, if it shows interesting reactivity or physical properties, it could find use in materials science or other areas of chemistry .

properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCLGNWBDWVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.